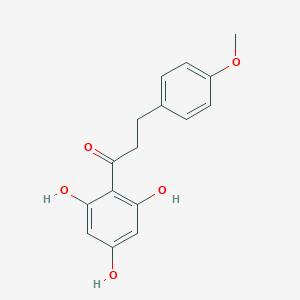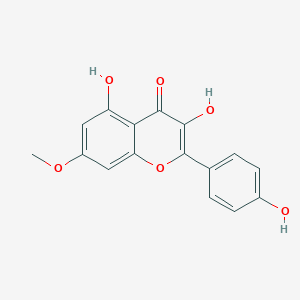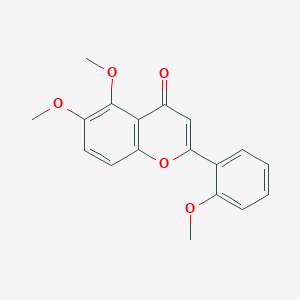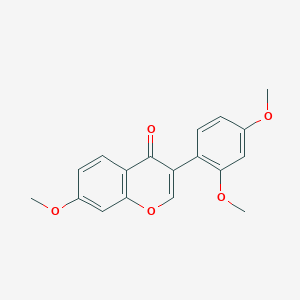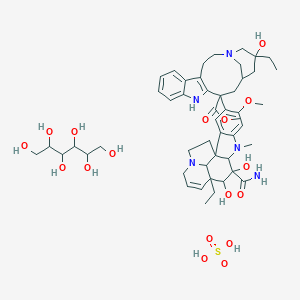
Vindesine
概要
説明
Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .
Synthesis Analysis
Vindesine is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .Molecular Structure Analysis
Vindesine has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .Chemical Reactions Analysis
Vinca alkaloids including vincristine, vinblastine, vindesine, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .Physical And Chemical Properties Analysis
Vindesine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .科学的研究の応用
Vindesine: A Comprehensive Analysis of Scientific Research Applications
Leukemia Treatment: Vindesine is used in combination therapy for the management of leukemia, particularly acute lymphocytic leukemia (ALL). It has shown effectiveness in treating juvenile chronic lymphocytic leukemia that is resistant to vincristine .
Non-Small Cell Lung Cancer: This compound is administered in combinational therapy for non-small cell lung cancer, leveraging its ability to prevent cells from entering metaphase mitosis .
Lymphoma Management: Vindesine is also utilized in the treatment of various types of lymphoma, contributing to the broader therapeutic strategy against this malignancy .
Melanoma Therapy: As part of a multi-drug regimen, vindesine is employed in the treatment of melanoma, helping to block the proliferation of rapidly dividing cancer cells .
Breast Cancer Treatment: In the fight against breast cancer, vindesine serves as a chemotherapeutic agent used generally in combination with other drugs to inhibit mitosis and cell proliferation .
Microtubule Dynamics Disruption: Vindesine functions as a microtubule-targeting agent, disrupting microtubule dynamics which leads to mitotic arrest and cell death, a mechanism crucial for its effectiveness against various cancers .
Production Technique and Bioavailability: Research is ongoing to establish an environment-friendly production technique based on microorganisms for vinca alkaloids like vindesine, as well as increasing its bioavailability without causing harm to patient’s health .
Stability in Infusion Fluids: Studies have been conducted on the chemical stabilities of vindesine in commonly used infusion fluids, which is important for ensuring the effectiveness and safety of the drug during administration .
作用機序
Target of Action
Vindesine, a semi-synthetic vinca alkaloid, primarily targets microtubules in the cell . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
Vindesine acts by binding to tubulin, the building block of microtubules, thereby inhibiting tubulin’s mitotic functioning . This interaction disrupts the dynamics of microtubules, leading to the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase .
Biochemical Pathways
The primary biochemical pathway affected by Vindesine is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, Vindesine prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest .
Pharmacokinetics
Vindesine exhibits a serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:
Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for vindesine .
Result of Action
The result of Vindesine’s action is the arrest of cells in metaphase mitosis . It is three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest . Unlike vinblastine, vindesine produces very few post-metaphase cells .
Action Environment
The effectiveness of Vindesine can be influenced by various environmental factors. For instance, the production technique based on microorganisms can affect the bioavailability of the drug . Furthermore, the yield of these vinca alkaloids from the plant and the difficulty of meeting their global demand have prompted researchers to create a variety of approaches .
Safety and Hazards
Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .
将来の方向性
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
特性
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJBSXICYYSKG-FJFFLIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049074 | |
| Record name | Vindesine sulfate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vindesine sulfate | |
CAS RN |
59917-39-4 | |
| Record name | Vindesine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59917-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindesine sulfate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of vindesine?
A: Vindesine exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, vindesine disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]
Q2: How does vindesine's mechanism differ from other vinca alkaloids?
A: While vindesine, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]
Q3: Does vindesine affect other cellular processes besides mitosis?
A: Research suggests that vindesine can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that vindesine enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []
Q4: What is the molecular formula and weight of vindesine?
A: Vindesine has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []
Q5: Are there any structure-activity relationship (SAR) studies on vindesine?
A: Yes, research has explored the impact of structural modifications on vindesine's activity. For example, studies comparing vindesine to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []
Q6: How is vindesine administered, and what is its typical elimination half-life?
A: Vindesine is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in vindesine metabolism. []
Q7: Are there any known drug interactions with vindesine?
A: Yes, concurrent administration of vindesine with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []
Q8: What types of cancer has vindesine shown activity against in clinical trials?
A: Clinical trials have demonstrated vindesine's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]
Q9: Is vindesine used as a single agent or in combination therapy?
A: Vindesine has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]
Q10: How does vindesine compare to other chemotherapeutic options in terms of efficacy?
A: The efficacy of vindesine varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]
Q11: What are the main side effects associated with vindesine treatment?
A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of vindesine. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]
Q12: Are there any known mechanisms of resistance to vindesine?
A: Yes, one mechanism associated with vindesine resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



